Product packaging for Crufomate(Cat. No.:CAS No. 299-86-5)

Crufomate

Cat. No.: B1669637
CAS No.: 299-86-5
M. Wt: 291.71 g/mol
InChI Key: BOFHKBLZOYVHSI-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Organophosphorus Compounds

The history of organophosphorus compounds (OPs) traces back to the mid-19th century with the synthesis of compounds like tetraethyl pyrophosphate (TEPP) in 1854, which was the first OP found to be a cholinesterase inhibitor. revistamedicinamilitara.roresearchgate.netbiotechrep.ir Significant advancements occurred in the 1930s in Germany, driven by the search for more effective pesticides than the prevalent arsenic salts and pyrethrin extracts. wikipedia.org Gerhard Schrader at IG Farben was a key figure during this period, synthesizing a large number of OP compounds, including those with high toxicity that were later explored as chemical weapons like tabun (B1200054) and sarin. researchgate.netwikipedia.orgmdpi.com

The use of OPs as insecticides gained momentum in the 1940s and saw substantial growth between 1960 and 1980. researchgate.netmdpi.com This period marked a shift as OPs gradually replaced persistent organochlorine insecticides such as DDT, dieldrin, and heptachlor, which faced bans in the 1970s following increased environmental awareness. researchgate.netwikipedia.orgmdpi.com While initially less prominent than organochlorines, OPs became the most important class of insecticides globally, with nearly 100 commercialized compounds. wikipedia.org

Organophosphorus compounds are organic derivatives of phosphorus, often represented by the general structure (R2XP=O/S), where R represents organic groups. neptjournal.com They can be considered esters of phosphoric acid. wikipedia.org The diverse applications of OPs extend beyond pesticides to include flame retardants, plasticizers, nerve agents, and even key biomolecules like DNA, RNA, and ATP. wikipedia.orgmdpi.commedscape.com The rapid progress in organophosphorus chemistry in the latter half of the 20th century led to a broad range of chemical structures and applications. mdpi.com

Classification of Crufomate within the Organophosphate Family

This compound is classified as an organophosphate insecticide. wikipedia.org Organophosphates are characterized by a central phosphorus atom double-bonded to either sulfur (P=S) or oxygen (P=O), with three side chains. ekb.eg They are esters, fluorides, anhydrides, and amides of phosphoric, phosphorothioic, and phosphorodithioic acids. neptjournal.com this compound's chemical structure is N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphoryl]methanamine, with the empirical formula C₁₂H₁₉ClNO₃P. uni.luosha.govherts.ac.uksigmaaldrich.com It is also known by synonyms such as Amidofos, Amidophos, and Ruelene. osha.govherts.ac.uksigmaaldrich.comnih.gov

Organophosphates exert their primary biological effect by inhibiting carboxyl ester hydrolases, particularly acetylcholinesterase (AChE). medscape.comtaylorandfrancis.com This enzyme is crucial for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). medscape.comnih.gov Organophosphates inactivate AChE by phosphorylating a serine hydroxyl group at the enzyme's active site, leading to ACh accumulation and overstimulation of cholinergic receptors. medscape.comnih.gov

This compound is a chiral molecule, existing as two stereoisomers, and the technical material is an isomeric mixture. herts.ac.uk Its classification within the organophosphate family is based on its chemical structure and its mechanism of action as an AChE inhibitor. herts.ac.uk

Evolution of this compound's Applications in Veterinary Science

This compound was historically utilized in veterinary science, primarily for the control of ectoparasites in cattle. herts.ac.ukinchem.orgnj.gov Its applications included the control of cattle grubs, lice, and horn flies. herts.ac.uk Initially, administration methods for cattle grub control included injection, oral administration, and spraying. inchem.org However, the pour-on application of a low volume of insecticide on the backs of cattle was found to be the most effective method. inchem.org

This compound was first reported in 1959. herts.ac.uk It was one of several organophosphate compounds developed as pesticides that also found use as anthelmintics in animals, particularly ruminants. msdvetmanual.com Other such compounds included dichlorvos, trichlorfon, haloxon, and naphthalophos. msdvetmanual.com

While this compound was once used to treat cattle, its availability status is now considered obsolete in some regions, though it may still be available in others. herts.ac.uk Regulatory approval statuses, such as in the EU and GB/UK, indicate that it is not currently approved. herts.ac.uk This evolution reflects changes in veterinary practice, regulatory landscapes, and the development of alternative parasite control agents.

Current Research Landscape and Emerging Scientific Questions

The current research landscape regarding this compound appears limited, given its status as an obsolete compound in many areas. However, scientific interest may persist in specific contexts, such as environmental monitoring, toxicological studies related to historical exposure, or comparative studies with currently used pesticides.

Emerging scientific questions could revolve around the environmental persistence and degradation pathways of this compound residues in areas where it was historically used. Research might also explore the long-term effects of low-level environmental exposure on non-target organisms.

Furthermore, from a chemical perspective, research could potentially investigate the specific properties of this compound's stereoisomers, building on the knowledge that the technical material is an isomeric mixture and this compound is a chiral molecule. herts.ac.ukresearchgate.net Studies comparing the biological activity or environmental fate of the individual enantiomers could provide deeper insights.

Comparative studies examining the efficacy and environmental impact of modern veterinary parasiticides versus older compounds like this compound could also be a relevant area of research, informing current best practices and regulatory decisions. The broader context of organophosphate research continues to evolve, with ongoing studies on their environmental fate, toxicity mechanisms, and the development of less harmful alternatives. wikipedia.orgtaylorandfrancis.comepa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClNO3P B1669637 Crufomate CAS No. 299-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphoryl]methanamine
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InChI

InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)
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InChI Key

BOFHKBLZOYVHSI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl
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Molecular Formula

C12H19ClNO3P
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DSSTOX Substance ID

DTXSID1037515
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Molecular Weight

291.71 g/mol
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Physical Description

Crufomate is a white crystalline solid Mp: 61.5 °C. The commercial product is a yellow oil. A phosphoramidate insecticide., White, crystalline solid in pure form. [pesticide] [Note: Commercial product is a yellow oil.]; [NIOSH], WHITE CRYSTALS., White, crystalline solid in pure form. The commercial product is a yellow oil., White, crystalline solid in pure form. [pesticide] [Note: Commercial product is a yellow oil.]
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Boiling Point

Decomposes (NIOSH, 2023), 117-118 °C at 0.01 mm Hg, decomposes, Decomposes
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Solubility

Insoluble (NIOSH, 2023), PRACTICALLY INSOLUBLE IN LIGHT PETROLEUM, WATER; SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE; SOL UB ACETONE, BENZENE, CARBON TETRACHLORIDE, READILY SOL IN ACETONITRILE, SOL IN ETHYL ETHER, METHANOL, CYCLOHEXANE, Soluble in alcohol, Solubility in water: none, Insoluble
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Density

1.16 (NIOSH, 2023) - Denser than water; will sink, 1.1618 @ 70 °C/4 °C, Relative density (water = 1): 1.5, 1.16
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Vapor Pressure

0.01 mmHg at 243 °F (NIOSH, 2023), 0.0000375 [mmHg], 0.01 MM HG AT 117 °C, Vapor pressure, Pa at 25 °C: 0.106, 0.01 mmHg at 243 °, (243 °F): 0.01 mmHg
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Color/Form

WHITE CRYSTALLINE SOLID, CRYSTALS FROM PETROLEUM ETHER, Colorless, White, crystalline solid in pure form [Note: Commercial product is a yellow oil].

CAS No.

299-86-5
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Melting Point

140 °F (NIOSH, 2023), 60-60.5 °C, 140 °F
Record name CRUFOMATE
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Record name CRUFOMATE
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Record name Crufomate
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Molecular and Biochemical Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition Dynamics

Acetylcholinesterase is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating nerve impulse transmission. neptjournal.comjaypeedigital.comorst.edu Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. msdvetmanual.comnih.govneptjournal.comjaypeedigital.comorst.edu

Covalent Inhibition of Cholinesterase Enzymes

Organophosphorus compounds, including crufomate, typically inhibit cholinesterase enzymes by forming a stable covalent bond with the active site of the enzyme. neptjournal.comjaypeedigital.comscience.govresearchgate.net This phosphorylation of the enzyme renders it unable to effectively hydrolyze acetylcholine. msdvetmanual.comneptjournal.comorst.eduashlandmass.com The covalent bond formed is generally stable, leading to prolonged inhibition of enzyme activity. neptjournal.comashlandmass.com

Reactivation Studies of Inhibited AChE

Following the covalent inhibition of AChE by organophosphates, the inhibited enzyme can undergo two main processes: spontaneous reactivation or "aging". ashlandmass.comnih.gov Spontaneous reactivation involves the hydrolysis of the phosphoryl-enzyme bond, restoring enzyme activity. ashlandmass.comnih.gov However, "aging" is a process where the inhibited enzyme undergoes a further modification, typically the loss of an alkyl group from the phosphoryl group attached to the enzyme. ashlandmass.comwho.int This aged form of the enzyme is resistant to reactivation by oxime reactivators, which are often used as antidotes in organophosphate poisoning. ashlandmass.comwho.int

Studies comparing the reactivation of AChE inhibited by different organophosphates have shown that the rate of spontaneous reactivation can vary depending on the chemical structure of the organophosphate. nih.govnih.gov For instance, no spontaneous reactivation was detected in human plasma cholinesterase inhibited by this compound during a 45-hour incubation period at 37°C, in contrast to dimethoxy or diethoxy OPs which showed some degree of spontaneous reactivation. nih.gov Comparison with methamidophos (B33315) and tabun (B1200054) indicated that the rate of spontaneous reactivation decreased with increasing alkylation of the P-NH2 group. nih.gov

Stereoselective Inhibition Kinetics by this compound Enantiomers

This compound is a chiral molecule and exists as stereoisomers. herts.ac.uk The interaction of chiral organophosphates with enzymes like AChE can be stereoselective, meaning that the different enantiomers of the compound may exhibit different inhibitory potencies or kinetics. imrpress.comoup.comresearchgate.netimrpress.comacs.org While the provided search results confirm this compound's chirality and the general principle of stereoselective inhibition by chiral OPs on AChE, specific detailed kinetics for this compound enantiomers were not extensively detailed in the snippets. However, the concept of stereoselective interaction between chiral OPs and AChE has been well-documented in studies involving other chiral organophosphates. researchgate.netimrpress.com

Neuropathy Target Esterase (NTE) Interaction

In addition to inhibiting AChE, some organophosphorus compounds are also capable of interacting with and inhibiting Neuropathy Target Esterase (NTE), also known as neurotoxic esterase. inchem.orgimrpress.comashlandmass.comwho.intoup.com Inhibition of NTE is associated with the induction of organophosphate-induced delayed polyneuropathy (OPIDN), a neurological disorder characterized by axonal degeneration. inchem.orgimrpress.comashlandmass.comoup.com

This compound's Role in NTE Inhibition and Aging

Inhibition of NTE by organophosphates can lead to either unaged NTE, which can be reactivated, or aged NTE, which has undergone a modification (aging) and cannot be reactivated by nucleophilic reactivators like potassium fluoride (B91410) (KF). who.intoup.com Both inhibition and aging of NTE are considered essential steps in the initiation of OPIDN. who.int While the search results discuss NTE inhibition and aging in the context of organophosphates and mention this compound as an N-methyl analogue of methamidophos in studies related to AChE reactivation, direct detailed information on this compound's specific interaction and aging kinetics with NTE was not prominently featured. However, the general mechanism of NTE inhibition and aging by suitable organophosphates, including phosphoramidates (the class to which this compound belongs), is established. who.int

Influence of Impurities and Stereochemistry on NTE Interaction

The presence of impurities in technical grade organophosphates and the stereochemistry of chiral organophosphates can influence their interaction with NTE and their potential to induce OPIDN. imrpress.comoup.comoup.com Studies on methamidophos, an analogue of this compound, demonstrated that impurities in technical grade material could contribute to the potential for OPIDN, and that different enantiomers of chiral OPs can show differential inhibition and aging of NTE. imrpress.comoup.comoup.com Although specific data for this compound's impurities and enantiomers on NTE interaction were not explicitly found, the principle established with similar compounds suggests that these factors could potentially play a role in this compound's interaction with NTE. imrpress.comoup.comoup.com

Systemic Biochemical Disruptions Beyond Cholinesterase.

Uncoupling of Oxidative Phosphorylation.

One significant mechanism of toxicity for certain organophosphates, including this compound, involves the uncoupling of oxidative phosphorylation in mitochondria. herts.ac.ukepa.govveteriankey.com Oxidative phosphorylation is a critical process in cellular respiration that generates adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. irac-online.org Uncoupling disrupts the normal flow of electrons and protons across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis. veteriankey.comepa.govusda.gov This disruption can result in a depletion of cellular energy stores. epa.govcore.ac.uk

Research indicates that interference with mitochondrial function, including the electron transport chain, is a mechanism by which organophosphates can induce oxidative stress and cellular damage. core.ac.uksci-hub.senih.gov Studies on other organophosphates have shown that they can inhibit mitochondrial respiratory chain complexes, affecting ATP levels and potentially leading to cell death. core.ac.uksci-hub.senih.gov

Other Identified Enzymatic Interactions and Pathways.

Organophosphates can interact with a variety of other enzymes besides AChE. These interactions can contribute to their toxic effects through mechanisms independent of cholinergic overstimulation. For example, some organophosphates have been shown to inhibit neuropathy target esterase (NTE), an enzyme involved in the development of organophosphate-induced delayed neuropathy (OPIDN). epa.govoup.com Studies comparing the effects of different organophosphates have investigated their ability to inhibit and "age" NTE, a process that can lead to delayed neurological deficits. oup.com

The potential for organophosphates to interact with multiple enzymatic targets and disrupt various biochemical pathways underscores the complexity of their toxic mechanisms beyond the well-characterized inhibition of cholinesterases.

Metabolism and Biotransformation Pathways

In Vivo Metabolic Fate in Mammalian Species

In mammals, Crufomate undergoes relatively rapid metabolism inchem.org. Following administration, peak levels of radioactivity have been observed in blood, urine, and feces within hours inchem.org. This compound itself is generally not detected in tissues after a few days, indicating its breakdown inchem.org. The metabolic reactions observed include modifications to the tert-butyl moiety, demethylation, hydrolysis of the phosphoramidate (B1195095) linkage, and conjugation reactions nih.govnih.gov.

Oxidative Biotransformations of the Tert-Butyl Moiety

Oxidation of the tert-butyl group is one of the metabolic reactions that this compound undergoes in mammalian species such as rats and sheep nih.govnih.gov. This process involves the addition of oxygen atoms to the tert-butyl group, leading to the formation of hydroxylated metabolites nih.govnih.gov.

N-Demethylation and O-Demethylation Processes

Demethylation reactions, involving the removal of methyl groups, are significant in the metabolism of this compound nih.govnih.gov. Both N-demethylation (removal of a methyl group from the nitrogen atom) and O-demethylation (removal of a methyl group from an oxygen atom) have been observed in studies with rats and sheep nih.govnih.gov. These reactions contribute to the breakdown of the this compound molecule nih.govnih.gov.

Hydrolytic Cleavage of the Phosphoramidate Moiety

Hydrolysis is a major pathway in the metabolism of organophosphorus compounds, including phosphoramidates like this compound oup.comfood.gov.ukneptjournal.comashlandmass.com. This process involves the cleavage of the phosphoramidate bond by esterases and other hydrolytic enzymes oup.comfood.gov.ukneptjournal.comashlandmass.com. Hydrolysis of this compound yields hydrolysis products, including the corresponding phenol (B47542) (4-tert-butyl-2-chlorophenol) and phosphorus-containing fragments nih.govnih.govnih.gov. Several hydrolysis products have been identified in the excreta of treated animals inchem.orgnih.gov.

Conjugation Reactions, Including Glucuronic Acid Formation

Following initial biotransformations, metabolites of this compound can undergo conjugation reactions, which further increase their water solubility and facilitate excretion nih.govnih.govneptjournal.comnih.govlongdom.orgupol.czwho.int. Glucuronidation, the process of conjugating a molecule with glucuronic acid, is a common mammalian conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govlongdom.orgupol.cz. Conjugation with glucuronic acid has been identified as a metabolic reaction for this compound metabolites in rats and sheep nih.govnih.gov. This process is crucial for the elimination of many lipophilic compounds and their metabolites nih.govlongdom.org.

Production of Inorganic Phosphate (B84403) as an End Product

Complete hydrolysis and dealkylation of this compound can lead to the formation of inorganic phosphate as an ultimate biotransformation product inchem.orgnih.gov. Studies using 32P-labeled this compound have shown that inorganic phosphate is produced and can be retained in animal tissues and bones, entering normal body processes inchem.orgnih.gov.

Excretion and Elimination Pathways

The primary routes of excretion for this compound metabolites in mammals are urine and feces inchem.orgnih.govnih.govnih.gov. Studies in sheep and rats have shown that a significant percentage of administered radioactivity is recovered in the excreta, with urine being a major elimination pathway inchem.orgnih.govnih.gov. In sheep, over 85% of administered 32P was recovered in excreta, with 75% found in the urine, primarily as hydrolysis products inchem.org. This compound itself is typically not found in urine or feces nih.gov. The increased water solubility of metabolites, particularly conjugates like glucuronides, facilitates their excretion via these routes nih.govlongdom.orgnih.gov.

Urinary and Fecal Excretion Kinetics of Metabolites.

Following administration, this compound and its metabolites are eliminated from the body through both urinary and fecal routes. The specific kinetics of excretion can vary depending on the species and route of administration. While specific data on the urinary and fecal excretion kinetics solely for this compound metabolites across various species were not extensively detailed in the immediate search results, general principles for organophosphates apply. Organophosphorus pesticides and their metabolites are often rapidly excreted in the urine and feces in experimental animal studies. inchem.org For instance, studies on other organophosphates like azinphos-methyl (B128773) in rats and chickens showed over 90% of the total dose eliminated in excreta within 48 hours after oral administration, with 60-80% in urine and 15-35% in feces. ca.gov Metabolites found in excreta can include various transformed products resulting from the initial metabolic reactions. ca.gov

Clearance Dynamics in Biological Systems.

The clearance dynamics of this compound in biological systems are influenced by its biotransformation and excretion. Organophosphorus pesticides and their inhibitory metabolites generally have a comparatively short half-life in vivo. who.int However, the tracing of radiolabelled material alone may not fully reflect the distribution of the unchanged parent compound due to rapid biotransformations and reactions with tissue constituents. who.int The rate of disposal of metabolites can be used to estimate an approximate half-life of the pesticide in the body. who.int Clearance rates can vary depending on the specific compound and organism. Studies on other chemicals in aquatic organisms, for example, highlight the importance of determining clearance rates to characterize exposure dynamics. publications.gc.ca The efficiency of clearance from the blood and the mobility of the toxicant already distributed in tissues are important considerations in clearance dynamics. ncfh.org

Tissue Distribution and Accumulation Patterns.

After entering the bloodstream, pesticide residues, including those from organophosphates like this compound, are distributed to different organs and tissues. researchgate.net While organophosphorus insecticides are generally not expected to have prolonged storage in human tissue due to their inherent instability, some lipophilic organophosphates may be taken into fat depots and released over time. who.intinchem.org

Distribution in Adipose and Organ Tissues.

Considerations for Residue Persistence.

Residue persistence of this compound in tissues is influenced by its metabolic rate and lipophilicity. While organophosphates are generally known for producing little tissue and environmental residue compared to older classes of pesticides msdvetmanual.com, the potential for some lipophilic organophosphates to be stored in fat depots can lead to their release over a period of days or weeks, potentially causing a recurrence of effects. who.intinchem.org The inherent instability of organophosphorus pesticides suggests that prolonged storage in human tissue is not anticipated. who.intinchem.org Maximum residues of some organophosphates in adipose tissue have been observed days after exposure, with elimination half-lives extending for a couple of weeks after reaching peak concentrations. msdvetmanual.com

Comparative Metabolic Profiles Across Different Organisms.

The metabolic profiles of pesticides, including organophosphates like this compound, can vary across different organisms. Differences in enzyme activity, such as esterases, can influence the rate and pathways of metabolism. who.int Mammals generally possess more efficient hydrolytic enzymes than insects, contributing to more efficient detoxification in mammals. who.int Birds, however, typically exhibit lower esterase activity compared to mammals. who.int Studies on other chiral pesticides have shown that organisms can recognize enantiomers and metabolize them differently, leading to variations in metabolic profiles and potential accumulation patterns across species. mdpi.comresearchgate.net The strain of a test species can also influence comparative metabolism studies. regulations.gov

Advanced Toxicological Research and Pathological Correlates

Neurotoxicological Investigations

Neurotoxicological studies on crufomate have explored its potential to induce neurological deficits and its interaction with key enzymes in the nervous system.

Organophosphate-Induced Delayed Neuropathy (OPIDN) Manifestations

Organophosphate-induced delayed neuropathy (OPIDN) is a distinct form of neurotoxicity that can occur following exposure to certain organophosphate compounds. It is characterized by damage to the peripheral and central nervous systems. msdvetmanual.comashlandmass.comnih.govuzh.chhsl.gov.uk OPIDN typically manifests as weakness or paralysis, along with paresthesia, predominantly affecting the lower limbs. ashlandmass.comhsl.gov.uk The onset of clinical signs associated with OPIDN usually appears 10 to 14 days after exposure. msdvetmanual.comashlandmass.comnih.govhsl.gov.ukresearchgate.net

While this compound is an organophosphate, studies specifically investigating its potential to cause OPIDN in hens, a species known to be susceptible to this condition, have yielded varied results regarding nerve tissue pathology. In one study involving intraperitoneal injections of this compound into mature hens at dosages up to 1000 mg/kg, histopathological examination of nerve tissue revealed no departure from normal, despite the observation of ataxia and paralysis in a significant number of surviving birds. inchem.org

Ataxia and Paralysis as Indicators of Neuropathic Effects

Ataxia and paralysis have been observed in studies involving this compound exposure, indicating potential neuropathic effects. In mature hens treated with intraperitoneal injections of this compound at various dosages (500, 750, and 1000 mg/kg), a considerable number of surviving birds developed ataxia and paralysis. inchem.org

General central nervous system effects associated with organophosphate compounds, including this compound, can include ataxia. nih.govgmch.gov.in Furthermore, high or repeated exposure to this compound has been suggested to potentially damage nerves, leading to weakness, paresthesia ("pins and needles"), and impaired coordination in the extremities. nj.gov

Peripheral and Central Nervous System Degeneration

Research has explored the potential of this compound to induce degeneration in the peripheral and central nervous systems. In a two-year dietary study in rats, a high concentration of this compound (1000 ppm) resulted in atrophy of the muscles of the hindlegs and slight degeneration of the sciatic nerve upon necropsy and microscopic examination after 24 months. inchem.org OPIDN, a condition associated with certain organophosphates, involves a "dying back" pattern of degeneration affecting the long and large fiber tracts of the spinal cord and peripheral nervous system. hsl.gov.uk

Reproductive and Developmental Toxicological Assessments

Assessments of this compound's impact on reproduction and development have been conducted in various animal models.

Effects on Male Fertility and Gonadal Integrity

Studies have investigated the effects of this compound on male fertility and the integrity of male gonadal tissues. In a three-generation study involving rats fed diets containing this compound at concentrations up to 500 ppm (in later generations), no adverse effects on fertility were observed. inchem.org Similarly, an acute oral dose of 100 mg/kg of this compound did not affect the fertility of male rats, rabbits, or guinea-pigs in another study. inchem.org

However, a long-term two-year dietary study in rats exposed to a high level of this compound (1000 ppm) revealed a significant impact on male gonadal integrity. This exposure level led to a reduction in testis weight by approximately half, accompanied by degeneration and atrophy of the seminiferous tubules. inchem.org

While some animal testing has reportedly shown no effects on fertility hpc-standards.com, other information suggests that this compound may affect female fertility in animals nj.gov. Research on pesticides in general has indicated potential links to male infertility and adverse effects on the male reproductive system, including gonadal integrity and sperm parameters mdpi.comonemedical.comresearchgate.net.

Research Findings on this compound's Effects on Reproduction

Study TypeSpeciesDose/ConcentrationKey FindingsSource
Three-generationRatsUp to 500 ppm (dietary)No adverse effect on fertility, gestation, viability, or lactation. inchem.org
Acute OralMale Rats, Rabbits, Guinea-pigs100 mg/kgNo effect on fertility. inchem.org
Two-year DietaryRats1000 ppmReduced testis weight (approx. half), degeneration and atrophy of seminiferous tubules. inchem.org
Dermal TreatmentFemale Mice50 or 100 mg/kgReduced mating response, conception rate; litter death or no litter production; reduced weaning weight at higher dose. nih.govnih.gov

Note: The interactive data tables are not supported in this text-based format. The information is presented in a static table.

Assessment of Female Reproductive Function.

Studies in female mice have investigated the effects of this compound on reproductive parameters. Dermal treatment with this compound at doses of 100 or 50 mg/kg on days 35 and 21 before mating with untreated males resulted in observable effects on reproduction and litter growth over two successive reproductive periods tandfonline.comtandfonline.com. The higher dose (100 mg/kg) was found to reduce the conception rate and the number of litters and young born and weaned during both reproductive periods tandfonline.com. This dose also led to a reduction in the lactation index, as well as the weaning weight of male and female progeny and the mature weight of males in the first litter tandfonline.com. The lower dose (50 mg/kg) prolonged the gestation period and reduced the lactation index and the number of litters and young weaned in the first reproductive period tandfonline.com. In the second reproductive period, the lower dose also reduced the conception rate and the number of litters and young born and weaned tandfonline.com. The lower dose further reduced the weaning and mature weights of the first litter and the mature weight of males in the second litter tandfonline.com.

The following table summarizes some key findings from studies on the effects of this compound on female reproductive function in mice:

Parameter100 mg/kg Dose Effects (vs. Control)50 mg/kg Dose Effects (vs. Control)Source
Conception RateReduced (Both RPs)Reduced (Second RP) tandfonline.com
Litters Born/WeanedReduced (Both RPs)Reduced (First & Second RPs) tandfonline.com
Lactation IndexReducedReduced (First RP) tandfonline.com
Gestation PeriodNot specifiedProlonged tandfonline.com
Weaning Weight (Males)Reduced (First Litter)Reduced (First Litter) tandfonline.com
Weaning Weight (Females)Reduced (First Litter)Not specified tandfonline.com
Mature Weight (Males)Reduced (First Litter)Reduced (First & Second Litters) tandfonline.com
Mating ResponseNo observed effectNo observed effect tandfonline.comtandfonline.com

RP: Reproductive Period

This compound, being a lipid-soluble compound with low ionization at physiological pH and a molecular weight of 292, has the potential to cross the placental barrier, which could contribute to adverse effects on reproduction tandfonline.com.

Intergenerational and Transgenerational Toxicity Studies.

While the provided search results detail the effects of this compound on the immediate offspring (F1 generation) in reproductive studies, specific research on intergenerational (effects extending to the F2 generation from parental or F1 exposure) or transgenerational toxicity (effects in generations beyond F2 without direct exposure) specifically for this compound was not prominently featured inchem.orgtandfonline.comtandfonline.com. However, the concept of transgenerational toxicity has been explored for other pesticides, such as the anti-androgenic pesticide linuron (B1675549) in amphibians, where effects were observed in the grand-offspring (F2) following paternal developmental exposure nih.gov. Studies on other insecticides like chlorfenapyr, imidacloprid, and sulfoxaflor (B1682526) have also investigated sublethal and transgenerational effects on biological traits and enzyme activities in insects mdpi.comnih.govmdpi.com. Research on chiral pesticides like tebuconazole (B1682727) has also considered the potential enantioselectivity of transgenerational toxicity in zebrafish offspring following maternal exposure researchgate.net. Furthermore, studies on environmentally-aged microplastics have demonstrated intergenerational effects on the offspring of exposed oysters nih.gov. While these studies highlight the importance of evaluating effects across multiple generations for environmental contaminants, direct evidence for this compound's intergenerational or transgenerational toxicity was not found in the immediate search results.

Systemic Organ Toxicity and Histopathological Findings.

This compound exposure has been associated with systemic organ toxicity and specific histopathological changes in animal studies nih.govinchem.org.

Muscle Atrophy and Degenerative Changes.

In a two-year study in rats, dietary administration of this compound at 1000 ppm resulted in retarded growth during the second year inchem.org. Necropsy and microscopic examination of these rats after 24 months revealed atrophy of the muscles of the hindlegs and slight degeneration of the sciatic nerve nih.govinchem.org.

Impacts on Hepatic and Renal Function.

Studies have indicated that this compound can impact hepatic and renal function. In dogs that received 250 ppm this compound in their diets for 75 days, slight centrilobular granular degeneration was observed on microscopic examination of the liver inchem.org. In rats fed 3000 ppm, moderate microscopic liver changes were noted inchem.org. Necropsy of animals acutely poisoned with this compound has also revealed severe congestion of the lungs and kidneys, as well as enlargement of the liver and scattered hemorrhages inchem.org.

The following table summarizes some key organ toxicity and histopathological findings associated with this compound exposure:

Organ/SystemFindingSpeciesDose/ConditionsSource
Muscle (Hindlimbs)AtrophyRat1000 ppm in diet (24 months) nih.govinchem.org
Sciatic NerveSlight degenerationRat1000 ppm in diet (24 months) nih.govinchem.org
TestesReduced weight, degeneration, atrophy of seminiferous tubulesRat1000 ppm in diet (12, 18, 24 months) nih.govinchem.org
LiverSlight centrilobular granular degenerationDog250 ppm in diet (75 days) inchem.org
LiverModerate microscopic changesRat3000 ppm in diet inchem.org
LiverEnlargement (acute poisoning)AnimalAcute poisoning inchem.org
KidneysCongestion (acute poisoning)AnimalAcute poisoning inchem.org
LungsSevere congestion (acute poisoning)AnimalAcute poisoning inchem.org

Modulating Factors in this compound Toxicity.

The toxicity of chemical compounds, including organophosphates like this compound, can be influenced by various factors lkouniv.ac.in. These modulating factors can pertain to the chemical itself, the exposure conditions, or the surrounding medium lkouniv.ac.in.

Influence of Impurities in Technical Grade Formulations.

The chemical composition of technical-grade pesticides can vary significantly depending on manufacturing conditions, raw materials, and synthesis routes. researchgate.net These variations can lead to differences in impurity content, which may substantially affect the toxicological properties of the pesticide products. researchgate.net Impurities in technical-grade products can sometimes exhibit more pronounced toxic effects than the pure active ingredient. researchgate.netniphm.gov.in They can also influence the physical properties of formulations or result in undesirable residues. researchgate.net

Toxicological tests conducted for regulatory purposes typically use technical products with a typical composition, assessing the toxic potency of the impurities present in that specific test material. researchgate.net However, the composition, particularly regarding impurities, can vary between batches or manufacturers. researchgate.net Relevant impurities are defined as those that are more toxic than the pure active ingredient. researchgate.net Identifying potentially toxic impurities often involves research into the composition of technical materials and defining maximum permissible concentrations for relevant impurities in specifications. researchgate.net

Studies have shown that technical-grade pesticides can contain numerous impurities. For example, gas chromatographic studies on some technical-grade pesticides have detected as many as 25 impurities at levels above 100 µg/g. epa.gov The presence and levels of these impurities can be influenced by the manufacturing process and potential side reactions. epa.gov Assessing the potential hazards of impurities in technical-grade pesticides requires extensive work, including analytical studies using techniques like high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). epa.gov In vitro bioassay methods can be used in conjunction with techniques like HPLC fractionation to assess which impurity fractions are potentially hazardous and warrant further characterization. epa.gov This is relevant for both fresh technical-grade material and samples stored under conditions that might affect their composition. epa.gov

Interspecies Variability in Toxicological Responses.

Interspecies variability in toxicological responses is a critical consideration in risk assessment, particularly when extrapolating data from animal studies to humans or other species. nm.govwho.intecetoc.org While studies often rely on toxicity data from species like rats, it is recognized that the rat may not always be the most sensitive species for a given toxic response, nor is it necessarily the best model for all human toxic responses. nm.gov

Variability in toxicological responses, such as median lethal dose (LD50) values, can exist between different species. nm.govresearchgate.net For instance, acute oral toxicity for technical grade and granular formulations of isophenphos showed very high toxicity for northern bobwhites, while moderate to high acute oral toxicity was observed in laboratory rats and mice. usu.edu The dietary LC50 for Japanese quail also indicated high subacute toxicity for that species. usu.edu These examples highlight that sensitivity to pesticides can vary among different species. researchgate.net

Assessing interspecies variability often involves comparing toxicity data across different animal species. nm.govresearchgate.net Uncertainty factors are commonly applied in risk assessment to account for differences in sensitivity between experimental animals and humans. who.intecetoc.org These factors aim to address the variability in toxicokinetic and toxicodynamic parameters observed across species. ecetoc.org While more sophisticated approaches like physiologically based toxicokinetic (PBTK) models can help refine interspecies extrapolation, incomplete data can introduce uncertainty into the modeling output. who.int

The available toxicity data for a specific pesticide can vary in quantity and detail across different species. researchgate.net This can make direct comparisons and extrapolations challenging. usu.edu Research into interspecies variability helps to understand the range of sensitivities and inform the development of appropriate assessment factors for evaluating potential risks to different organisms. ecetoc.orgresearchgate.net

Environmental Fate and Ecotoxicological Investigations

Environmental Degradation Pathways

Crufomate undergoes transformation in the environment through chemical and biological processes. inchem.orgpic.intrjpbcs.comfao.orgfao.org

Abiotic Transformation Processes

Abiotic processes, such as reactions with other atmospheric components and hydrolysis, contribute to the breakdown of this compound. pic.int

Photochemical Degradation by Hydroxyl Radicals

In the atmosphere, vapor-phase this compound is subject to degradation by reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this reaction in air is approximately 11 hours at an atmospheric concentration of 5X10+5 hydroxyl radicals per cu cm. nih.gov The rate constant for this vapor-phase reaction at 25 °C has been estimated as 34X10-12 cu cm/molecule-sec using a structure estimation method. nih.gov

Hydrolysis in Aqueous Environments

Biotic Transformation and Microbial Degradation

Biotic processes, particularly microbial degradation, play a significant role in the transformation of this compound in the environment. inchem.orgrjpbcs.comfao.orgnih.gov Microbial breakdown is considered a primary degradation mechanism in soils. usu.edu

Identification of this compound-Degrading Microorganisms

Research has investigated the degradation of this compound by microorganisms. Studies using enzyme extracts derived from duckweed (Spirodela oligorrhiza L.) showed that 15-25% of this compound was transformed within 24 hours of incubation, providing evidence for degradation by enzymatic systems, potentially an organophosphorus hydrolase. nih.govresearchgate.net While specific microorganisms solely identified for this compound degradation were not explicitly listed with detailed data in the provided snippets, general information on organophosphate-degrading microorganisms and enzymes is available. The first microorganism capable of degrading organophosphorus compounds, identified as Flavobacterium sp., was isolated in 1973. researchgate.netoup.com Since then, various bacterial and fungal species capable of degrading a wide range of organophosphorus compounds have been isolated from liquid cultures and soil systems. researchgate.netoup.comoup.com

Studies on the enantioselectivity of chiral pesticide biodegradation, including this compound (ruelene), have shown that microbial populations can preferentially degrade one enantiomer over the other, and this selectivity can be influenced by environmental conditions such as ecosystem disturbance, nutrient amendments, and temperature. acs.orgrsc.orgrsc.org

Aquatic plants, such as parrot feather (Myriophyllum aquaticum) and duckweed (Spirodela oligorrhiza L.), have shown potential for the uptake and phytotransformation of this compound, with 17-24% degradation observed in these plants over a 14-day period, while no significant degradation occurred in elodea (Elodea canadensis) in the same timeframe. nih.govresearchgate.net

Enzymatic Mechanisms of Microbial Detoxification

The microbial degradation of organophosphorus compounds, including this compound, often involves hydrolysis of P-O-alkyl and P-O-aryl bonds, which is considered a significant detoxification step. oup.comoup.com Structurally similar enzymes like organophosphate hydrolase (OPH) or phosphotriesterase catalyze the initial step of degradation for many organophosphorus compounds. researchgate.netoup.comoup.com These enzymes facilitate a nucleophilic attack on the phosphorus core of the compounds, often requiring two divalent metal ions in the active site. nih.gov

Enzymes involved in the degradation of organophosphorus compounds can include phosphotriesterases (PTEs), such as organophosphate hydrolase (OPH and OpdA), methyl parathion (B1678463) hydrolase (MPH), and organophosphorus acid anhydrolase (OPAA). nih.gov These enzymes are found in various organisms, including microorganisms, and catalyze the hydrolysis of different bonds within the organophosphate structure (O-P, C-P, P-S, P-N, or P-F bonds). nih.gov Bacterial cytochrome P450s can also play a role in dearylating aryl-containing organophosphate groups. nih.gov

Research using duckweed enzyme extracts indicated the involvement of an organophosphorus hydrolase (EC 3.1.8.1) or multiple enzyme systems in the transformation of this compound. nih.gov

Enhanced Biodegradation and Cross-Adaptation Phenomena.

Enhanced biodegradation refers to the phenomenon where repeated application of a pesticide to soil leads to an accelerated rate of its degradation by an adapted microbial population oup.comoup.comiastate.edu. This can result in the pesticide breaking down more quickly over time, potentially reducing its efficacy oup.comoup.com. The development of this ability in soil biota has been observed for various pesticides oup.comoup.com.

Environmental Distribution and Transport.

This compound's environmental distribution and transport are influenced by its physicochemical properties. Following its former use as an insecticide, this compound would be released into the environment nih.gov.

Volatilization from Environmental Compartments.

Volatilization is the process by which a chemical moves from a solid or liquid phase into the air oregon.govnih.gov. For this compound, based on an estimated vapor pressure of 3.8 x 10⁻⁵ mm Hg at 25°C, it is expected to exist in both vapor phase and as particulate matter in the atmosphere if released nih.gov. However, volatilization from moist soil is not anticipated, based on an estimated Henry's Law constant of 2.5 x 10⁻⁹ atm-cu m/mole nih.gov. Similarly, volatilization from dry soil surfaces is not expected to be significant given its vapor pressure nih.gov. In the atmosphere, vapor phase this compound is subject to degradation by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 11 hours nih.gov.

Bioconcentration Potential in Aquatic Organisms.

Bioconcentration is the accumulation of a chemical substance in an aquatic organism from the surrounding water epa.govtidjma.tntidjma.tnwikipedia.org. The bioconcentration factor (BCF) is a measure of this potential, representing the ratio of the chemical's concentration in the organism to its concentration in the water tidjma.tntidjma.tnwikipedia.org. A BCF value greater than 1 suggests that the chemical is likely to accumulate in the organism epa.govwikipedia.org.

For this compound, an estimated BCF value of 230 has been calculated using an experimental log Kow of 3.42 and a regression-derived equation nih.govechemi.com. According to a classification scheme, this estimated BCF value suggests that bioconcentration in aquatic organisms is high nih.govechemi.com.

Sorption and Mobility in Soil and Water Matrices.

Sorption refers to the binding of a chemical to soil particles, which affects its mobility oregon.gov. The sorption coefficient (Koc) is used to compare the relative sorption of pesticides, with higher Koc values indicating stronger sorption and lower mobility oregon.gov.

This compound is expected to have low mobility in soil, based on an estimated Koc value of 1,700 nih.govechemi.com. This estimated Koc value, derived using a measured log Kow of 3.42, suggests that this compound will adsorb to sediment or particulate matter in water nih.govechemi.com. Factors influencing sorption and mobility in soil include the chemical properties of the pesticide, soil moisture, organic matter content, and texture oregon.gov.

Ecotoxicological Impacts on Non-Target Organisms.

Pesticides, including organophosphates, can have detrimental effects on non-target organisms in the environment epa.govdffe.gov.zaresearchgate.netufl.eduresearchgate.net. This compound is classified as very toxic to aquatic organisms nih.govitcilo.orgilo.org.

Aquatic Organism Sensitivity and Responses.

Aquatic toxicity studies assess the effects of chemicals on organisms representing different trophic levels, such as fish, aquatic invertebrates (like Daphnia), and algae chemsafetypro.com. Acute toxicity is often expressed as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates like Daphnia, representing the concentration in water that causes a 50% mortality or effect within a specified exposure period chemsafetypro.comusgs.gov. Chronic toxicity is evaluated using the No Observed Effect Concentration (NOEC), which is the concentration below which an unacceptable effect is unlikely to be observed over a longer period chemsafetypro.com.

The substance this compound is very toxic to aquatic organisms nih.govitcilo.orgilo.org. While specific acute toxicity data (LC50/EC50) for fish, Daphnia, and algae were not consistently available in the immediate search results for this compound itself echemi.comhpc-standards.com, organophosphorus pesticides in general are known for their toxicity to aquatic life nih.govitcilo.orgilo.orgmdpi.com. The high toxicity to aquatic organisms necessitates care to avoid additional release into the environment nih.govitcilo.orgilo.org.

Terrestrial Fauna and Flora Exposures.

Studies have investigated the potential for exposure and effects of this compound on various terrestrial organisms, including birds and mammals. While information specifically on terrestrial invertebrates and flora is less extensive in the available literature, insights can be drawn from broader ecotoxicological principles and limited studies.

For avian species, this compound has demonstrated varying levels of toxicity. Acute oral toxicity studies in chickens reported effects such as leg weakness at a dosage of 400 mg/kg epa.gov. Median lethal dose (LD50) values for birds have also been documented, indicating its toxicity profile researchgate.net. This compound is considered somewhat toxic to birds loinc.orgloinc.org.

Mammalian toxicity data from environmental exposure studies indicate a range of acute oral LD50 values depending on the species. For instance, studies reported LD50 values of 950 mg/kg for male rats, 770 mg/kg for female rats, 490 mg/kg for rabbits, and 1000 mg/kg for male guinea pigs inchem.org. Dogs showed LD50 values greater than 1000 mg/kg for males and greater than 750 mg/kg for females inchem.org. While some studies in animals touch upon reproductive aspects, focusing on environmental exposure contexts, potential effects on female fertility in animals have been noted nj.gov. However, some literature suggests that reports of adverse effects on wildlife specifically resulting from the use of this compound have not been widely found usu.edu.

Data specifically detailing this compound's toxicity to terrestrial invertebrates in an environmental context is limited in the provided information. However, organophosphates, as a class, are known to affect invertebrates, primarily through the inhibition of cholinesterase researchgate.netusgs.gov.

Regarding terrestrial flora, the uptake and metabolism of this compound by plants are relevant to understanding exposure pathways. While studies on aquatic plants like parrot feather and duckweed have shown some uptake and limited degradation of this compound (17-24% in some species over 14 days), significant disappearance and phytotransformation were not observed in others, such as elodea acs.orgnih.govresearchgate.net. The lipophilicity of this compound does not solely determine its uptake by plants acs.org. Although direct data on uptake by terrestrial plants is scarce in the provided snippets, pesticides that persist in soil have the potential to be taken up by plants usda.gov.

Table 1: Acute Oral Toxicity of this compound in Selected Terrestrial Fauna (Environmental Exposure)

AnimalSexLD50 (mg/kg body-weight)Source
RatMale950 inchem.org
RatFemale770 inchem.org
RabbitMixed490 inchem.org
Guinea-pigMale1000 inchem.org
DogMale>1000 inchem.org
DogFemale>750 inchem.org
ChickenNot specified400 (Effects noted) epa.gov
MallardYoung182.50 researchgate.net researchgate.net

Long-Term Ecological Consequences.

The long-term ecological consequences of this compound in the environment are influenced by its persistence, mobility, and potential for bioaccumulation, as well as the susceptibility of various organisms to chronic exposure.

As a chiral molecule, this compound exists as stereoisomers herts.ac.uk. The environmental degradation of chiral pesticides, including this compound (referred to as ruelene), can be enantioselective, meaning that one enantiomer may degrade faster than the other rsc.orgacs.orgsigmaaldrich.comnih.gov. Environmental conditions can influence this enantioselectivity, potentially altering the relative persistence of the enantiomers in soil rsc.orgacs.orgnih.gov. This differential degradation rate can lead to the longer persistence of one enantiomer, which could have implications for long-term exposure of organisms to the more stable form rsc.org.

While some organophosphates are known to be persistent in the environment and can induce sub-lethal or lethal effects in organisms researchgate.net, specific long-term ecological effects directly attributable to this compound use on wildlife have not been extensively reported in the reviewed literature usu.edu. However, the potential for long-term impacts exists, particularly considering its toxicity to terrestrial fauna and the possibility of differential persistence of its enantiomers in the environment.

Table 2: Estimated Environmental Fate Parameters for this compound

PropertyValueInterpretationSource
Koc (estimated)~1,700Low mobility in soil nih.govechemi.com
BCF (estimated)230Low bioaccumulation potential echemi.com
StabilityUnstable in strong acid/alkali, >60°C, long periods in water- inchem.orgnih.gov

Insecticide Resistance Mechanisms and Management

Mechanisms of Insecticide Resistance to Organophosphates

Insects have evolved a variety of sophisticated mechanisms to withstand the toxic effects of organophosphate insecticides. ahdb.org.uk These adaptations can be broadly categorized into three main types: modification of the insecticide's target site, increased metabolic detoxification of the chemical, and behavioral changes to avoid exposure. ahdb.org.ukpesticidestewardship.org Often, a single insect population may exhibit multiple resistance mechanisms simultaneously, compounding the challenge of effective control. pesticidestewardship.orgclemson.edu

Target-Site Insensitivity, e.g., Acetylcholinesterase Mutations

Organophosphate insecticides function by inhibiting the enzyme acetylcholinesterase (AChE), a critical component of the insect's central nervous system. nih.govnih.gov Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death. nih.govmdpi.com Target-site resistance occurs when mutations in the insect's Ace gene alter the structure of the AChE enzyme. mdpi.com These modifications reduce the binding affinity of the organophosphate molecule to the enzyme, rendering the insecticide less effective. nih.gov

This form of resistance is a widespread phenomenon, with numerous mutations identified in the AChE gene across many insect species. nih.gov These mutations result in amino acid substitutions within the enzyme, particularly in or near the active site where the insecticide would normally bind. nih.gov Research has shown that a single point mutation can confer resistance, and the combination of several mutations within the same enzyme can lead to even higher levels of resistance to a broader spectrum of organophosphates and carbamates. nih.govnih.gov

Table 1: Examples of Acetylcholinesterase (AChE) Mutations Conferring Organophosphate Resistance in Insects

Insect Species Mutation (Amino Acid Substitution) Reference
Drosophila melanogaster I161V, G265A, F330Y, G368A nih.govnih.gov
Musca domestica Val260Leu, Gly342Ala, Gly342Val, Phe407Tyr mdpi.com

Metabolic Resistance via Enhanced Detoxification Enzymes

Metabolic resistance is the most common and often most challenging mechanism of insecticide resistance. pesticidestewardship.org It involves the insect's ability to detoxify or break down the insecticide into non-toxic molecules more rapidly than susceptible individuals. pesticidestewardship.orgnih.gov This is typically achieved through the increased production or enhanced efficiency of specific detoxification enzymes. pesticidestewardship.org Three major enzyme families are primarily responsible for the metabolic resistance to organophosphates.

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that play a key role in the detoxification of a wide range of foreign compounds, including insecticides. nih.govmdpi.com In resistant insects, the genes encoding specific P450s are often overexpressed, leading to higher quantities of these enzymes. mdpi.com These P450s catalyze oxidative reactions that can transform organophosphate insecticides into less toxic, more water-soluble metabolites, which can then be easily excreted. nih.govnih.gov The overexpression of P450 genes can result from various genetic changes, including mutations in regulatory regions of the gene. mdpi.com

Esterases are enzymes that break down ester bonds, which are present in the chemical structure of most organophosphate, carbamate (B1207046), and pyrethroid insecticides. d-nb.infonih.gov Resistance can be conferred when these enzymes hydrolyze the insecticide molecule, rendering it inactive before it can reach its target site in the nervous system. researchgate.net This mechanism can arise from two primary genetic changes: gene amplification, which leads to the overproduction of the esterase enzyme, or point mutations that result in an enzyme with a higher catalytic efficiency for breaking down the insecticide. d-nb.inforesearchgate.net Increased esterase activity is a well-documented cause of resistance to organophosphates in many pest species. d-nb.info

Glutathione (B108866) S-transferases (GSTs) are a major family of Phase II detoxification enzymes that play a crucial role in protecting organisms from toxic chemicals and oxidative stress. nih.govresearchgate.net GSTs catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic compounds, including insecticides or their metabolites. researchgate.netnih.gov This process makes the toxins more water-soluble and facilitates their sequestration and excretion from the insect's body. researchgate.net Elevated levels of GST activity have been strongly associated with resistance to organophosphates in numerous insect species. nih.gov The enzymes can offer protection by directly binding to the insecticide at their active site and subsequently catalyzing its conjugation with GSH. nih.gov

Table 2: Key Metabolic Enzyme Families in Organophosphate Resistance

Enzyme Family Mechanism of Action Consequence for Insecticide
Cytochrome P450s Oxidation, hydroxylation, and other reactions. nih.gov Transformation into less toxic, more easily excreted metabolites. nih.gov
Esterases (ESTs) Hydrolysis of ester bonds in the insecticide molecule. nih.gov Inactivation of the insecticide before it reaches the target site. researchgate.net

| Glutathione S-Transferases (GSTs) | Conjugation of glutathione to the insecticide. nih.gov | Increased solubility and detoxification, leading to excretion. researchgate.net |

Behavioral Resistance Adaptations to Avoid Exposure

Behavioral resistance is an adaptation where insects evolve to avoid contact with a lethal dose of an insecticide. plos.orgnih.gov This can manifest in several ways. For instance, insects may develop the ability to detect a chemical on a treated surface and actively avoid it. plos.org Other adaptations include ceasing to feed when an insecticide is encountered or moving to untreated areas, such as the underside of a sprayed leaf or deeper within the crop canopy. plos.orgresearchgate.net This type of resistance has been documented for several classes of insecticides, including organophosphates. researchgate.net It is considered an evolved, heritable change in behavior in response to the selection pressure exerted by a toxicant. nih.govescholarship.org

Reduced Cuticular Penetration

One of the primary physiological mechanisms of insecticide resistance is the reduced penetration of the toxicant through the insect's outer cuticle. ahdb.org.ukmdpi.comnih.gov This mechanism involves modifications to the cuticle's structure or composition, which slows the rate of insecticide absorption. mdpi.comlstmed.ac.uk By delaying the entry of the insecticide, the insect can more effectively metabolize or sequester the toxin before it reaches its target site in the nervous system. researchgate.net

In the context of organophosphates, studies have implicated reduced penetration as a contributing factor to resistance in several species. For example, transcriptome analysis of an organophosphate-resistant strain of the diamondback moth, Plutella xylostella, revealed the upregulation of 12 transcripts associated with the cuticle, suggesting a role in resistance. oup.com Similarly, investigations into dimethyl-organophosphate resistance in the New World screw-worm fly, Cochliomyia hominivorax, suggest that reduced penetration may be an important complementary resistance strategy. nih.gov While specific studies on crufomate are lacking, the principles observed for other organophosphates indicate that cuticular modifications are a plausible component of resistance development.

Genetic Basis of Resistance Development

The development of insecticide resistance is fundamentally a process of genetic selection, where individuals with pre-existing traits that confer a survival advantage in the presence of the insecticide reproduce and pass those traits to their offspring. jst.go.jpnih.gov Over generations, the frequency of these resistance-conferring genes increases within the population. nih.gov

Identification of Resistance-Associated Genes

For organophosphates like this compound, resistance is primarily associated with two major types of genetic modifications: alterations in the target site and enhanced metabolic detoxification. exeter.ac.uknih.gov

Target-Site Insensitivity: The primary target for organophosphates is the enzyme acetylcholinesterase (AChE). researchgate.netahdb.org.uk Mutations in the ace-1 gene, which codes for AChE, can alter the enzyme's structure, making it less sensitive to inhibition by the insecticide. ahdb.org.uk This allows the nervous system to function more normally despite the presence of the toxin. Several specific amino acid substitutions in the AChE protein have been linked to organophosphate resistance across different insect species. exeter.ac.ukmdpi.com For instance, mutations leading to A201S, G227A, and F290V substitutions in the ace-1 gene have been identified in resistant strains of the fall armyworm, Spodoptera frugiperda. exeter.ac.ukmdpi.com

Metabolic Resistance: This mechanism involves an enhanced ability of the insect to detoxify the insecticide before it can reach the target site. This is typically achieved through the overexpression or increased efficiency of detoxification enzymes. nih.govresearchgate.net The main enzyme families implicated in organophosphate resistance are:

Carboxylesterases (CE): Overproduction of these enzymes can lead to sequestration or detoxification of the insecticide. Gene amplification is a common cause for the massive overproduction of these enzymes in highly resistant insects. nih.gov Specific mutations, such as Gly137Asp and Trp251Ser in the esterase E3 gene of Cochliomyia hominivorax, are known to confer resistance to dimethyl-organophosphates. nih.gov

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes plays a critical role in metabolizing a wide range of foreign compounds, including insecticides. mdpi.comnih.gov Overexpression of certain P450 genes has been linked to organophosphate resistance, although in some cases, under-expression has also been observed, suggesting a complex regulatory process. nih.gov

Glutathione S-Transferases (GSTs): These enzymes are also involved in the detoxification of various toxins by catalyzing their conjugation with glutathione. nih.gov

The table below summarizes key genes and mutations associated with organophosphate resistance in various insect species.

Gene FamilyGene/AlleleAssociated Insecticide ClassInsect Species ExampleMechanism
Acetylcholinesteraseace-1 (A201S, F290V)OrganophosphatesSpodoptera frugiperdaTarget-Site Insensitivity
CarboxylesteraseEsterase E3 (G137D, W251S)OrganophosphatesCochliomyia hominivoraxMetabolic Detoxification
Cytochrome P450CYP genesOrganophosphates, PyrethroidsMusca domesticaMetabolic Detoxification
Glutathione S-TransferaseGST genesOrganophosphates, DDTVariousMetabolic Detoxification

Population Genetics and Evolution of Resistance

The evolution of insecticide resistance in a pest population is a dynamic process influenced by several factors, including the initial frequency of resistance alleles, the intensity of selection pressure, gene flow between populations, and the fitness cost associated with resistance genes in the absence of the insecticide. jst.go.jpsemanticscholar.org

Population genetics provides the framework for understanding how resistance spreads. usda.govtci-thaijo.org Initially, resistance alleles may be present at very low frequencies in a population as part of its natural genetic variation. nih.gov The repeated application of an insecticide like this compound creates a strong selective pressure, favoring the survival and reproduction of individuals carrying these rare alleles. jst.go.jp

Gene flow, or the migration of individuals between populations, can play a significant role in the geographic spread of resistance. usda.gov If resistant insects move from a treated area to an untreated one, they can introduce resistance alleles into a previously susceptible population. The rate and pattern of this spread are critical considerations for regional resistance management strategies.

Studies on house fly (Musca domestica) populations, for example, have shown high levels of resistance to the organophosphates diazinon (B1670403) and fenitrothion, with resistance ratios reaching over 300-fold compared to susceptible strains. nih.gov The genetic variance in susceptibility to organophosphates within natural populations of Drosophila melanogaster has been shown to fluctuate seasonally, indicating complex interactions between selection, gene flow, and environmental factors. jst.go.jp

Strategies for Insecticide Resistance Management

To delay or prevent the evolution of resistance, it is essential to implement strategies that reduce the selection pressure exerted by insecticides. umn.edu

Principles of Rotation and Alternation of Chemical Classes

A cornerstone of insecticide resistance management (IRM) is the rotation or alternation of insecticides with different modes of action (MoA). cropaia.comgov.on.ca The principle is to avoid exposing consecutive generations of a pest to insecticides that act on the same target site. umn.edu By switching to a different chemical class, individuals that may have survived the first insecticide are likely to be susceptible to the second, thus breaking the cycle of resistance selection. cropaia.com

This compound belongs to the IRAC (Insecticide Resistance Action Committee) MoA Group 1B, organophosphates. ahdb.org.ukbctfpg.ca These compounds, along with carbamates (Group 1A), act as acetylcholinesterase inhibitors. ahdb.org.ukuconn.edu Therefore, rotating this compound with a carbamate insecticide would be an ineffective strategy, as they share the same MoA and pests can exhibit cross-resistance. uconn.edu An effective rotation strategy would involve alternating this compound with insecticides from entirely different MoA groups, such as:

Pyrethroids and Pyrethrins (Group 3): Sodium channel modulators. cropaia.com

Neonicotinoids (Group 4A): Nicotinic acetylcholine receptor (nAChR) competitive modulators. ahdb.org.ukcropaia.com

Spinosyns (Group 5): Nicotinic acetylcholine receptor (nAChR) allosteric activators. researchgate.net

The choice of rotation partners should be based on local pest populations, resistance monitoring data, and the availability of effective alternative chemistries. gov.on.ca

Integration within Comprehensive Pest Management Programs

The most sustainable approach to managing insecticide resistance is to integrate chemical control within a broader Integrated Pest Management (IPM) framework. researchgate.netepa.gov IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant crop varieties. epa.govumn.edu

In an IPM program, pesticides like this compound are not used on a routine schedule but are applied only when pest monitoring indicates that their populations have reached a predetermined action threshold—a level at which they pose an economic threat. epa.gov This judicious use of chemicals minimizes selection pressure and helps preserve the efficacy of valuable insecticides. tamu.edu

Key principles of integrating organophosphates into an IPM program include:

Monitoring: Regularly scouting for pests to make informed control decisions. epa.gov

Using Multiple Tactics: Employing non-chemical control methods like natural predators, crop rotation, and sanitation to keep pest populations low. umn.edu

Minimizing Use: Applying insecticides only when necessary and targeting the most vulnerable life stage of the pest. tamu.eduumn.edu

Protecting Beneficial Organisms: Choosing insecticides and application methods that are least harmful to natural enemies of the pests. cornell.edu

Advanced Analytical Methodologies for Crufomate Research

Chromatographic Techniques for Trace Analysis

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For a substance like Crufomate, which may be present in complex matrices at low concentrations, the choice of chromatographic method and detector is critical.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like many organophosphate pesticides. When coupled with a Flame Photometric Detector (FPD), GC becomes a highly selective and sensitive tool for the trace analysis of phosphorus-containing compounds such as this compound. laballiance.com.mythaiscience.info The FPD operates by burning the compounds eluting from the GC column in a hydrogen-rich flame. emerson.com Phosphorus-containing compounds emit light at a characteristic wavelength (around 526 nm), which is detected by a photomultiplier tube. emerson.com This specificity significantly reduces interference from co-extractives in complex samples. laballiance.com.my

The Pulsed Flame Photometric Detector (PFPD) is an advancement over the conventional FPD, offering even greater selectivity and sensitivity by using a pulsed flame, which adds a time-dependent variable to the analysis. laballiance.com.mytau.ac.il This detector is less susceptible to interferences from organonitrogen compounds that are naturally present in many biological and environmental samples. laballiance.com.my Methodologies for the analysis of organophosphate pesticides using GC-FPD or GC-PFPD typically involve an extraction step with a solvent like acetone or acetonitrile, followed by a cleanup procedure using solid-phase extraction (SPE) to remove interfering matrix components before instrumental analysis. nih.goviaea.org

Table 1: Representative GC-FPD Parameters for Organophosphate Pesticide Analysis

ParameterTypical Condition
GC SystemHewlett Packard 6890 or equivalent nih.gov
ColumnHP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar thaiscience.infonih.gov
Injection ModeSplitless
Injector Temperature220-250 °C
Carrier GasHelium at a constant flow rate (e.g., 1.0-2.5 mL/min) thaiscience.infonih.gov
Oven Temperature ProgramInitial temp. 100°C, ramped to 250-290°C nih.gov
DetectorFlame Photometric Detector (FPD) or Pulsed Flame Photometric Detector (PFPD) laballiance.com.mynih.gov
Detector Temperature250 °C nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. For this compound, HPLC is particularly valuable for the separation of its enantiomers, which is crucial for stereoselective studies. researchgate.netasianpubs.org The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research has demonstrated the successful separation of this compound enantiomers using polysaccharide-based CSPs, such as those derived from cellulose and amylose. researchgate.netasianpubs.org Both normal-phase (NP-HPLC) and reverse-phase (RP-HPLC) modes can be employed, with the choice of mobile phase being critical for achieving optimal separation. researchgate.netasianpubs.org For instance, mixtures of hexane and an alcohol like 2-propanol are common in NP-HPLC, while acetonitrile and water are used in RP-HPLC. researchgate.netasianpubs.org

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC offers several advantages over HPLC, including faster analysis times, reduced organic solvent consumption, and higher separation efficiency, making it an attractive option for chiral separations of pesticides. chromatographyonline.comlcms.cz The technique is well-suited for the analysis of chiral compounds and can provide orthogonal selectivity compared to liquid chromatography. lcms.cz While specific applications for this compound are not as widely documented as for HPLC, the successful enantioseparation of other organophosphorus pesticides suggests its high potential for this compound analysis. nih.gov

Capillary Electrophoresis (CE) is a micro-separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov For chiral separations of neutral compounds like this compound, a mode called micellar electrokinetic chromatography (MEKC) is employed. nih.govnih.gov In MEKC, a surfactant is added to the buffer to form micelles, and a chiral selector, such as a cyclodextrin, is also included to facilitate the enantiomeric separation. nih.govmdpi.com Research has specifically mentioned the analysis of this compound (referred to as ruelene) enantiomers in soil samples by CE, demonstrating the applicability of this technique for its stereoselective analysis in environmental matrices. nih.govmdpi.com

Stereoselective Analysis and Enantioseparation

This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two enantiomers. These enantiomers may exhibit different biological activities and degradation rates. Therefore, analytical methods that can separate and quantify the individual enantiomers are essential for a complete understanding of its properties.

The cornerstone of enantioseparation by chromatography is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be highly effective for resolving a wide range of chiral compounds, including organophosphorus pesticides like this compound. researchgate.netasianpubs.orgresearchgate.net These CSPs create a chiral environment within the column where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to their separation. researchgate.net

A comparative study on the enantioseparation of this compound evaluated several cellulose- and amylose-based CSPs under both normal-phase and reverse-phase HPLC conditions. asianpubs.org Baseline separations were successfully achieved on specific columns, highlighting the importance of selecting the appropriate CSP and mobile phase for a given separation. researchgate.netasianpubs.org The interaction between the enantiomers and the CSP is influenced by the nature of the organic modifier in the mobile phase and the column temperature, which can be optimized to improve resolution. researchgate.net

Table 2: Chiral Stationary Phases for the HPLC Enantioseparation of this compound

Chiral Stationary PhaseChromatographic ModeMobile PhaseOutcome
Lux cellulose-1NP-HPLC2-propanol/hexaneBaseline separation asianpubs.org
Lux cellulose-1RP-HPLCacetonitrile/waterBaseline separation asianpubs.org
Lux cellulose-2NP-HPLC2-propanol/hexaneBaseline separation asianpubs.org
Lux amylose-2NP-HPLC2-propanol/hexaneBaseline separation asianpubs.org
Lux amylose-2RP-HPLCacetonitrile/waterBaseline separation asianpubs.org
CHIRALPAK ADHPLCalkane-alcoholSeparation achieved capes.gov.brresearchgate.net
CHIRALCEL ODHPLCalkane-alcoholSeparation achieved researchgate.net

In conjunction with chiral separation techniques, detectors that can provide information about the chirality of the separated compounds are highly valuable. Optical rotation detection, also known as polarimetry, measures the rotation of plane-polarized light by a chiral substance. protheragen.aipromptpraxislabs.com This property is a characteristic feature of enantiomers, which rotate plane-polarized light to an equal extent but in opposite directions. protheragen.ai

When coupled with HPLC, an optical rotation detector can be used to identify the elution order of enantiomers. asianpubs.orgaliyuncs.com For example, in the analysis of this compound, optical rotation detection revealed that the (+)-enantiomer eluted first on certain cellulose- and amylose-based CSPs, while the (-)-enantiomer eluted first on others. asianpubs.org This information is crucial for assigning the correct configuration to each chromatographic peak and for studying the stereoselective properties of the compound. Modern optical rotation detectors offer high sensitivity and can be used with gradient elution, making them a powerful tool in chiral analysis. aliyuncs.com The specific rotation is a standardized value calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. protheragen.ai

Application in Stereoselective Fate and Effects Studies

This compound is a chiral pesticide, meaning it possesses a stereogenic center and exists as a pair of non-superimposable mirror images called enantiomers. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significant differences in biological systems. This includes variations in their rates of environmental degradation (fate) and their toxicological impact (effects). acs.orgdntb.gov.ua Consequently, stereoselective analysis is crucial for a comprehensive risk assessment and to understand the environmental behavior of this compound.

The primary technique for separating enantiomers is chiral chromatography, most notably high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP). researchgate.netnih.gov This method allows for the physical separation of the individual enantiomers from a racemic mixture, enabling researchers to study each one independently. Research has been conducted to measure the enantioselectivity and kinetic rates of biodegradation for this compound (also known as ruelene) to investigate the differences in the activities of microbial populations on each enantiomer. acs.org Such studies are vital as they reveal whether one enantiomer degrades faster than the other in environments like soil or water. Preferential degradation of one enantiomer can lead to an enrichment of the more persistent or more toxic enantiomer, a critical consideration in environmental monitoring. acs.org

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and selectivity for its detection and measurement. nih.govnih.gov It is commonly coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to analyze the compound in various samples. nih.gov Mass spectrometry works by ionizing the this compound molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information: the molecular weight of the compound and, through fragmentation, structural details that aid in its definitive identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful advancement in MS technology essential for metabolite profiling. Unlike standard resolution mass spectrometers, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the m/z of an ion with extremely high accuracy (typically with an error of less than 5 parts per million, ppm). nih.govnih.gov This precision allows for the determination of a unique elemental composition for a measured mass, which is a critical step in identifying unknown compounds. nih.gov

In the context of this compound research, HRMS is applied to identify its metabolites—the products formed as it is broken down by biological systems. For instance, a study successfully characterized seven sheep metabolites of this compound as glucuronide conjugates by interpreting the mass spectral data. nih.gov The high mass accuracy of HRMS enables researchers to propose molecular formulas for these previously uncharacterized metabolites, providing insight into the metabolic pathways of this compound in living organisms. uu.nl

Quantitative Mass Spectrometry (e.g., UHPLC-QTOF)

For measuring the concentration of this compound in a sample, quantitative mass spectrometry is employed. A common and powerful platform for this is Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer (UHPLC-QTOF). mdpi.comresearchgate.net The UHPLC system provides rapid and highly efficient separation of this compound from other components in the sample matrix. mdpi.com The QTOF instrument then offers high-resolution, accurate-mass data that can be used for reliable quantification. mdpi.com

The quantitative process involves constructing a calibration curve using standards of known concentrations. news-medical.net To compensate for matrix effects, matrix-matched calibration curves are often used. researchgate.net The method is validated by assessing its linearity, recovery, precision, and limits of quantification (LOQ), which is the lowest concentration of the analyte that can be reliably measured. mdpi.com UHPLC-QTOF methods have been successfully developed for the simultaneous quantification of hundreds of pesticides in complex matrices like crops and tea, demonstrating the technique's suitability for monitoring this compound residues. mdpi.commdpi.com

Confirmation of Chemical Identity in Complex Matrices

Confirming that a detected signal corresponds unequivocally to this compound, especially in a complex matrix like food or environmental samples, is critical to avoid false positives. Tandem mass spectrometry (MS/MS) is the gold standard for this confirmation. researchgate.net In an MS/MS experiment, the ion corresponding to the mass of this compound (the precursor ion) is isolated and then fragmented by collision with an inert gas. This process generates a unique pattern of product ions. researchgate.net

This fragmentation pattern serves as a highly specific "fingerprint" for the molecule. For unambiguous identification, regulatory guidelines (such as SANTE) require that the analysis meets several criteria: the retention time of the analyte must match that of a known standard, the mass error of the precursor ion must be below a certain threshold (e.g., <5 ppm), and the detected product ions and their relative intensity ratios must match those of the standard. mdpi.com This multi-faceted confirmation ensures a very high degree of confidence in the identification of this compound. researchgate.net

Sample Preparation and Matrix Effects in Diverse Sample Types

Before instrumental analysis, raw samples (e.g., soil, water, food, biological fluids) must undergo preparation to isolate this compound and remove interfering substances. organomation.com This step is critical for obtaining accurate and reproducible results. organomation.com Common sample preparation techniques for pesticides include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and dispersive solid-phase extraction (d-SPE), which is the cleanup step in the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.comresearchgate.net

A significant challenge in the analysis of this compound, particularly with LC-MS, is the phenomenon of "matrix effects." nih.govnih.gov These effects occur when co-eluting compounds from the sample matrix (e.g., salts, pigments, lipids) interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov This interference can either suppress or enhance the signal, leading to inaccurate quantification. nih.gov

Several strategies are employed to mitigate matrix effects:

Sample Dilution: Minimizing the concentration of matrix components by diluting the sample extract. chromatographyonline.com

Efficient Cleanup: Using optimized sample preparation techniques to remove as many interfering compounds as possible. researchgate.net

Matrix-Matched Standards: Preparing calibration standards in an extract of a blank matrix that is similar to the sample. This ensures that the standards and the sample experience similar matrix effects. nih.gov

Use of Internal Standards: Adding a known amount of a structurally similar compound (ideally an isotopically labeled version of the analyte) to both the standards and the samples. The internal standard's signal is used to normalize the analyte's signal, correcting for signal suppression or enhancement. rsc.org

The table below illustrates typical performance data from a validated analytical method for a chiral organophosphate pesticide in complex matrices, showcasing the results of recovery and precision studies used to assess the effectiveness of the sample preparation and analytical method. nih.gov

MatrixFortification Level (µg/kg)Mean Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Citrus 1088.44.55.1
10090.13.84.2
Cabbage 1085.26.17.3
10087.65.56.8
Rice 1079.37.98.4
10082.57.27.9

Regulatory Science and Risk Assessment Paradigms

Scientific Basis for Occupational Exposure Limits and Biomonitoring

Occupational exposure limits (OELs) for chemicals like Crufomate are established based on scientific data to protect workers from potential health effects resulting from workplace exposure. echemi.com Biomonitoring plays a crucial role in assessing internal exposure to pesticides, complementing qualitative risk assessments. mdpi.com For organophosphate pesticides, biomonitoring often involves measuring the parent compound, its metabolites, or reaction products in biological matrices such as urine or blood. mdpi.comaaem.plnih.gov

Biomonitoring studies for organophosphates have frequently focused on biomarkers associated with changes in the nervous system, as well as potential neurological and endocrine issues. mdpi.com Dialkylphosphate metabolites, which are non-specific metabolites of organophosphates, are often measured in urine to indicate recent exposure. mdpi.comaaem.plnih.gov While biomonitoring provides valuable data on internal exposure, the interpretation of results in terms of human health risk can be complex, and biological limits of exposure have not always been clearly established for all metabolites. aaem.pl

Regulatory bodies may issue biological limit values (BLVs) or biological exposure indices (BEIs) to guide the interpretation of biomonitoring data. For this compound, a BEI has been issued in some contexts, alongside a time-weighted average exposure limit (TWA) and a short-term exposure limit (STEL). echemi.comwikipedia.org

Environmental Quality Standards and Guideline Development

Environmental Quality Standards (EQSs) are numerical thresholds developed to protect ecosystems by limiting the release of chemicals to levels deemed safe for sensitive aquatic and terrestrial species. doi.orgdfo-mpo.gc.ca The development of EQSs for pesticides like this compound relies on the results of standardized toxicity tests and the application of assessment factors to account for uncertainties. doi.org

EQSs can be developed for various environmental compartments, including water and sediment, and may consider both acute and chronic exposure scenarios. dfo-mpo.gc.ca The approach to setting EQSs can vary depending on the quantity and quality of available toxicity data, ranging from deterministic approaches to species sensitivity distributions when sufficient data are available across multiple taxonomic groups. dfo-mpo.gc.ca Regulatory frameworks, such as the European Water Framework Directive, require the identification of priority substances presenting a significant risk to the aquatic environment and the establishment of corresponding EQSs. europa.eu

The development of environmental guidelines involves a stepwise process, starting with standard laboratory tests on physical, chemical, and toxicological properties, followed by supplementary studies on environmental distribution and degradation, and potentially simulated field or field studies if laboratory data are insufficient to assess the hazard. fao.org

Toxicological Data Requirements for Regulatory Evaluation

Pesticide registration requires the submission of extensive toxicological data to regulatory authorities to evaluate potential human health and environmental effects. epa.govorst.edudoa.gov.my These data are used to assess a wide range of potential adverse effects. epa.govpesticidefacts.org Regulatory frameworks, such as those under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) in the United States, specify the data requirements for pesticide registration in detail. epa.govecfr.govepa.gov

Required toxicological studies typically include acute, subchronic, and chronic toxicity tests conducted in various animal species, as well as studies to assess mutagenicity, developmental toxicity, and reproductive effects. epa.govfao.orgdoa.gov.my The specific data required can be modified on an individual basis depending on the properties and intended uses of the pesticide. ecfr.gov Studies must generally be conducted in compliance with Good Laboratory Practice (GLP) standards and according to recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD) or the U.S. EPA. doa.gov.myepa.govoecd.orgoecd.org

Importance of Impurity Profiling in Technical Products

Applicants for pesticide registration must provide a discussion of the impurities that may be present, based on the manufacturing process and the starting materials used. cornell.edu Data on impurities present at or above a certain threshold (e.g., 0.1%) are typically required, along with limits for relevant impurities even below this threshold. iaea.org The toxicological significance of impurities is assessed, and if a new source of a technical material has a different impurity profile compared to a previously evaluated source, an assessment is conducted to determine if this change results in an unacceptable increase in hazard. europa.eu Analytical methods for identifying and quantifying impurities are also required and must meet specific quality standards. iaea.orgeuropa.eu

Standardization of Toxicity Tests for Chemical Registration

The standardization of toxicity tests is fundamental to the chemical registration process globally. nih.gov Standardized test guidelines, such as the OECD Guidelines for the Testing of Chemicals, provide internationally accepted methods for assessing the potential effects of chemicals on human health and the environment. oecd.orgoecd.org These guidelines are used by regulatory authorities, industry, and laboratories to ensure uniformity and reproducibility of testing results. rsc.org

These guidelines cover a wide range of toxicological endpoints and are continuously updated to incorporate scientific advancements and promote the use of alternative methods that reduce animal testing. epa.govoecd.orgthepsci.eu Examples include standardized tests for acute toxicity, repeat-dose toxicity, reproductive and developmental toxicity, and ecotoxicity to various organisms. fao.orgpesticidefacts.orgnih.govthepsci.eunih.gov Adherence to these standardized methods is often a mandatory requirement for submitting data for pesticide registration. doa.gov.mypesticidefacts.org

Risk Characterization and Management Strategies

Risk characterization is the process of estimating the incidence and severity of adverse effects likely to occur in a given population or environmental compartment due to exposure to a chemical, based on hazard identification, dose-response assessment, and exposure assessment. nih.govfao.org For pesticides, this involves evaluating the potential risks to humans (including workers and the general public) and non-target organisms in the environment. epa.govorst.educanada.causda.gov

Risk management involves the decision-making process of weighing policy alternatives and selecting the most appropriate regulatory actions to control or reduce identified risks. canada.caeuropa.eu This can include setting exposure limits, establishing environmental standards, implementing restrictions on use, or requiring specific labeling and safety measures. orst.educanada.ca The goal of risk management is to ensure that the use of a pesticide does not pose unacceptable risks when used according to approved conditions. canada.ca

Risk assessments provide the scientific basis for risk management decisions. nih.gov While risk assessment quantifies the potential for harm, risk management considers broader factors, including the value or benefit of the pesticide, in making regulatory decisions. canada.canih.gov Transparency in the risk management process is considered important. nih.gov

Q & A

Q. What are the primary chemical identifiers and structural characteristics of Crufomate?

this compound (C₁₂H₁₉ClNO₃P, CAS 299-86-5) is an organophosphorus compound with a methyl phosphoramidate backbone and a 4-tert-butyl-2-chlorophenyl group. Its 3D molecular structure can be visualized via computational tools like Gaussian or Avogadro, and its IUPAC InChIKey (BOFHKBLZOYVHSI-UHFFFAOYSA-N) enables precise database referencing. Researchers should cross-validate structural data using spectroscopic methods (e.g., NMR, FTIR) and crystallography .

Q. What analytical methods are recommended for detecting and quantifying this compound in environmental samples?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for trace detection. Sample preparation involves solid-phase extraction (SPE) to isolate this compound from matrices like soil or water. Calibration curves using deuterated internal standards improve quantification accuracy. Gas chromatography (GC) may also be used but requires derivatization due to this compound’s low volatility .

Q. How can researchers synthesize this compound in laboratory settings for controlled studies?

A typical synthesis involves reacting methyl phosphoramidate with 4-tert-butyl-2-chlorophenol under anhydrous conditions. Catalysts like triethylamine enhance esterification efficiency. Purity (>98%) is achieved via column chromatography, and reaction progress is monitored using thin-layer chromatography (TLC). Safety protocols for handling organophosphates (e.g., fume hoods, PPE) are critical .

Advanced Research Questions

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on this compound’s metabolic pathways?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective. For example:

  • Population: Rat hepatocytes.
  • Intervention: Exposure to 10 μM this compound.
  • Comparison: Untreated hepatocytes.
  • Outcome: Identification of cytochrome P450-mediated metabolites via LC-QTOF.
  • Time: 24-hour incubation. This structure ensures hypothesis-driven experiments and reproducibility .

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Contradictions in half-life studies (e.g., 5 vs. 30 days in soil) often arise from variability in pH, microbial activity, or organic matter. Researchers should:

  • Conduct meta-analyses using PRISMA guidelines to identify bias.
  • Perform controlled microcosm experiments with standardized OECD protocols.
  • Apply multivariate regression to isolate key degradation drivers (e.g., temperature, moisture) .

Q. What in vitro and in vivo models are optimal for assessing this compound’s neurotoxicity mechanisms?

  • In vitro: SH-SY5Y neuroblastoma cells exposed to 1–100 μM this compound, with acetylcholinesterase (AChE) inhibition measured via Ellman’s assay.
  • In vivo: Zebrafish embryos (Danio rerio) for developmental neurotoxicity screening (OECD TG 236).
  • Omics integration: Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .

Q. Which statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression: Fit data to Hill or Log-Logistic models using tools like R’s drc package.
  • Benchmark dose (BMD) modeling: Estimate thresholds for adverse effects with EPA’s BMDS software.
  • Bayesian hierarchical models: Account for inter-study variability in meta-analyses .

Data Management and Reproducibility

Q. How should researchers document this compound-related data to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

  • Metadata: Include synthesis protocols, instrument parameters (e.g., HPLC column type), and raw spectral data.
  • Repositories: Use domain-specific databases like ChEMBL or ECOTOX.
  • FAIRmat standards: Annotate datasets with unique digital identifiers (DOIs) and machine-readable formats (e.g., .csv, .mzML) .

Contradiction Analysis Framework

Factor Causing Contradiction Resolution Strategy Example from this compound Studies
Variability in experimental conditionsStandardize OECD/GLP protocolsSoil pH adjustments in degradation studies
Instrument sensitivity disparitiesCross-validate with certified reference materialsHPLC vs. GC-MS detection limits
Biological model differencesUse isogenic strains or defined cell linesRat vs. mouse metabolic enzyme activity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.